molecular formula C13H19NO2 B14843783 2-Tert-butyl-6-hydroxy-N,N-dimethylbenzamide

2-Tert-butyl-6-hydroxy-N,N-dimethylbenzamide

Cat. No.: B14843783
M. Wt: 221.29 g/mol
InChI Key: PEDGZJPYHOHIDG-UHFFFAOYSA-N
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Description

2-Tert-butyl-6-hydroxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C13H19NO2 and a molecular weight of 221.29 g/mol . This compound is characterized by the presence of a tert-butyl group, a hydroxyl group, and a dimethylbenzamide moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-6-hydroxy-N,N-dimethylbenzamide typically involves the reaction of 2-tert-butyl-6-hydroxybenzoic acid with N,N-dimethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 2-Tert-butyl-6-hydroxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Tert-butyl-6-hydroxy-N,N-dimethylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Tert-butyl-6-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

2-tert-butyl-6-hydroxy-N,N-dimethylbenzamide

InChI

InChI=1S/C13H19NO2/c1-13(2,3)9-7-6-8-10(15)11(9)12(16)14(4)5/h6-8,15H,1-5H3

InChI Key

PEDGZJPYHOHIDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=CC=C1)O)C(=O)N(C)C

Origin of Product

United States

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